n,n'-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): is a chemical compound with the CAS number 34225-62-2 . This compound is characterized by its complex structure, which includes a benzene ring substituted with methylene bridges and dichloro-n-propylacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves several steps. The primary synthetic route includes the reaction of benzene-1,4-diyldimethanediyl with 2,2-dichloro-n-propylacetamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) can be compared with other similar compounds, such as:
n,n’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzamide): This compound has a similar benzene ring structure but with nitrobenzamide groups instead of dichloro-n-propylacetamide groups.
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): This compound is structurally similar but may have different substituents or functional groups.
The uniqueness of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
34225-62-2 |
---|---|
Molekularformel |
C18H24Cl4N2O2 |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-propylamino]methyl]phenyl]methyl]-N-propylacetamide |
InChI |
InChI=1S/C18H24Cl4N2O2/c1-3-9-23(17(25)15(19)20)11-13-5-7-14(8-6-13)12-24(10-4-2)18(26)16(21)22/h5-8,15-16H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
ZLEZPOIGRIXWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC1=CC=C(C=C1)CN(CCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.